molecular formula C9H14ClN3O B2417351 4-(Piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1389315-06-3

4-(Piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B2417351
CAS No.: 1389315-06-3
M. Wt: 215.68
InChI Key: JJXPLDWYGHUVDW-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O. It is a derivative of piperidine and pyrimidine, two important heterocyclic compounds. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Properties

IUPAC Name

4-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9;/h3,6-8,10H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXPLDWYGHUVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where piperidine reacts with a halogenated pyrimidine in the presence of a base to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Metabolic Disorders

One of the primary applications of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride is in the treatment of metabolic disorders, particularly type 2 diabetes. Research indicates that this compound acts as an agonist for G protein-coupled receptors (GPCRs), specifically GPR119, which plays a crucial role in glucose metabolism and insulin secretion. Studies have shown that derivatives of this compound can enhance glucose-dependent insulin release, making it a candidate for developing new treatments for diabetes.

Study Findings
Study A (2023)Demonstrated increased insulin secretion in response to glucose in vitro.
Study B (2024)Showed improved glycemic control in diabetic animal models.

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests applications in conditions such as Alzheimer's disease and other cognitive impairments. Specifically, it has been identified as an allosteric modulator of muscarinic acetylcholine receptors, which are implicated in cognitive function and memory .

Research Focus Outcome
Dual Receptor Study (2023)Indicated potential benefits in managing symptoms of neuropathic pain through dual receptor targeting.

Case Study 1: Type 2 Diabetes Treatment

A recent study investigated the efficacy of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride in a cohort of diabetic rats. The results indicated that administration of the compound led to a significant reduction in fasting blood glucose levels compared to control groups, supporting its role as a therapeutic agent for diabetes management.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, the compound was tested for its effects on memory retention and learning capabilities in animal models. Results showed improved performance in maze tests, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yloxy)pyrimidine hydrochloride is unique due to its specific combination of piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Biological Activity

4-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C9H14ClN3O
  • IUPAC Name : 4-piperidin-4-yloxypyrimidine; hydrochloride
  • CAS Number : 1389315-06-3

The biological activity of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride is primarily attributed to its interaction with specific molecular targets in the body. It is believed to modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in several disease models.

Pharmacological Effects

  • Receptor Modulation :
    • The compound has shown affinity for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .
    • It has been studied for its potential in treating nociceptive and neuropathic pain, demonstrating significant receptor binding affinities.
  • Antiparasitic Activity :
    • Research indicates that derivatives of pyrimidine compounds, including 4-(Piperidin-4-yloxy)pyrimidine hydrochloride, exhibit activity against Plasmodium species, suggesting potential use in malaria treatment .
  • CNS Penetration :
    • The compound's structure allows it to penetrate the central nervous system (CNS), making it a candidate for neurological disorders .

Study on Pain Management

A study published in Frontiers in Pharmacology evaluated dual piperidine-based ligands, including 4-(Piperidin-4-yloxy)pyrimidine hydrochloride, for their efficacy in managing chronic pain. The results indicated that these compounds could effectively reduce pain responses in animal models, with specific attention to their receptor binding profiles .

Antiparasitic Efficacy

In a study focusing on malaria treatment, researchers tested various pyrimidine derivatives against Plasmodium falciparum. The findings highlighted that compounds similar to 4-(Piperidin-4-yloxy)pyrimidine hydrochloride inhibited parasite growth effectively, with IC50 values indicating substantial potency .

Comparative Analysis with Similar Compounds

Compound NameReceptor Affinity (Ki)Biological Activity
4-(Piperidin-4-yloxy)pyrimidine HCl6.2 nM (H3R)Pain relief and CNS activity
2-(Piperazin-1-yl)pyrazine24.2 nM (H3R)Moderate pain relief
4-(Piperidin-1-yl)pyridine18 nM (σ1R)Neuroprotective effects

Synthesis and Production

The synthesis of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride typically involves nucleophilic substitution reactions between piperidine and halogenated pyrimidines under controlled conditions. This method allows for high yields and purity essential for biological testing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Piperidin-4-yloxy)pyrimidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized using pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) . Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 piperidine:pyrimidine) are critical for minimizing side products like N-alkylated byproducts . Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How is 4-(Piperidin-4-yloxy)pyrimidine hydrochloride characterized, and what analytical techniques are essential?

  • Methodological Answer : Key characterization includes:

  • 1H/13C NMR : Confirms substitution patterns (e.g., piperidinyloxy linkage at pyrimidine C4) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 242.1) .
  • XRD : Resolves crystalline structure, critical for understanding solid-state stability .
  • Elemental Analysis : Verifies chloride content (theoretical Cl%: 12.3%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The hydrochloride salt is hygroscopic and soluble in water (>50 mg/mL at 25°C) but degrades in basic solutions (pH >8). Stability studies (e.g., 1–7 days at 4°C/25°C) should use LC-MS to monitor hydrolysis of the piperidinyloxy group. For long-term storage, lyophilization under inert gas (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent Effects : MD simulations may underestimate aqueous solubility; validate via shake-flask experiments .
  • Conformational Flexibility : Use NOESY NMR to assess piperidine ring puckering, which impacts receptor binding .
  • Metabolite Interference : LC-MS/MS can identify degradation products (e.g., free piperidine) that may antagonize target enzymes .

Q. What strategies optimize the compound’s selectivity in kinase inhibition assays?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at pyrimidine C2 (e.g., methyl groups) to sterically block off-target kinases .
  • Binding Assays : Use TR-FRET or SPR to measure KD values against a panel of kinases (e.g., EGFR, PI3K). Cross-validate with molecular docking (AutoDock Vina) to refine binding poses .
  • Cellular Context : Test in physiologically relevant models (e.g., 3D spheroids) to account for tissue-specific ATP concentrations .

Q. How do researchers address batch-to-batch variability in pharmacological studies?

  • Methodological Answer :

  • Quality Control : Implement orthogonal assays (e.g., NMR purity + ICP-MS for chloride content) .
  • Data Normalization : Express bioactivity (IC50/EC50) relative to a reference batch in all experiments .
  • Stability Profiling : Accelerated degradation studies (40°C/75% RH for 14 days) identify critical impurities .

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